tert-butyl 3-(N-methylcyclopropanesulfonamido)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(N-methylcyclopropanesulfonamido)pyrrolidine-1-carboxylate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a pyrrolidine ring, and a N-methylcyclopropanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(N-methylcyclopropanesulfonamido)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The tert-butyl group is usually introduced through a tert-butylation reaction, often using tert-butyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions might use lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidines or sulfonamides.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe in biological studies to understand enzyme mechanisms or as a building block in the synthesis of biologically active molecules.
Industry: Utilized in material science for the development of new polymers and coatings with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 3-(N-methylcyclopropanesulfonamido)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
N-Methylcyclopropanesulfonamide derivatives: These compounds share the N-methylcyclopropanesulfonamide moiety but differ in their core structures.
Pyrrolidine derivatives: Other pyrrolidine-based compounds with different substituents.
Uniqueness: Tert-butyl 3-(N-methylcyclopropanesulfonamido)pyrrolidine-1-carboxylate is unique due to its combination of the tert-butyl group, pyrrolidine ring, and N-methylcyclopropanesulfonamide moiety, which provides distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 3-[cyclopropylsulfonyl(methyl)amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-13(2,3)19-12(16)15-8-7-10(9-15)14(4)20(17,18)11-5-6-11/h10-11H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXRLKKOYZQPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)S(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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